N-(2-Hydroxyethyl)-P,P-bisaziridinyl Thiophosphamide
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Overview
Description
N-(2-Hydroxyethyl)-P,P-bisaziridinyl Thiophosphamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiophosphamide core with two aziridinyl groups and a hydroxyethyl substituent, making it a versatile molecule in synthetic chemistry and biomedical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-P,P-bisaziridinyl Thiophosphamide typically involves the reaction of thiophosphoryl chloride with aziridine in the presence of a base, followed by the introduction of the hydroxyethyl group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through distillation or crystallization to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-P,P-bisaziridinyl Thiophosphamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophosphamide group to phosphine derivatives.
Substitution: The aziridinyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of aziridine derivatives.
Scientific Research Applications
N-(2-Hydroxyethyl)-P,P-bisaziridinyl Thiophosphamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to form DNA cross-links.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-P,P-bisaziridinyl Thiophosphamide involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the formation of DNA cross-links, which interfere with DNA replication and transcription, ultimately causing cell death. The molecular targets include DNA and various enzymes involved in DNA repair pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)phthalimide
- N-(2-Hydroxyethyl)cinnamamide
- N-(2-Hydroxyethyl)cytisine
Uniqueness
Compared to similar compounds, N-(2-Hydroxyethyl)-P,P-bisaziridinyl Thiophosphamide is unique due to its thiophosphamide core and the presence of aziridinyl groups. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H14N3OPS |
---|---|
Molecular Weight |
207.24 g/mol |
IUPAC Name |
2-[bis(aziridin-1-yl)phosphinothioylamino]ethanol |
InChI |
InChI=1S/C6H14N3OPS/c10-6-1-7-11(12,8-2-3-8)9-4-5-9/h10H,1-6H2,(H,7,12) |
InChI Key |
WFXDCORJIAABQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1P(=S)(NCCO)N2CC2 |
Origin of Product |
United States |
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